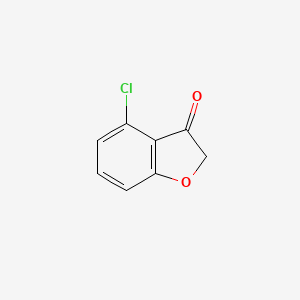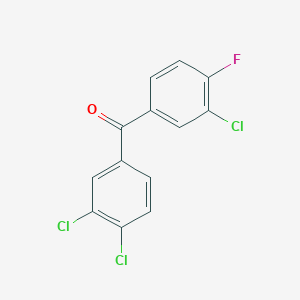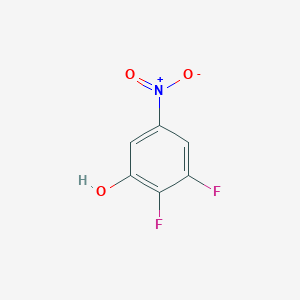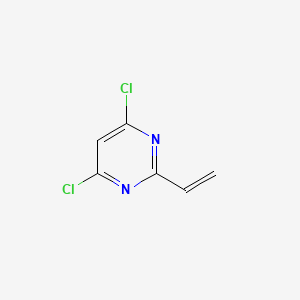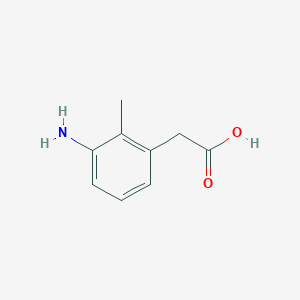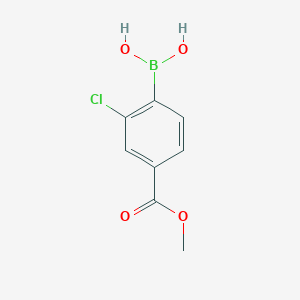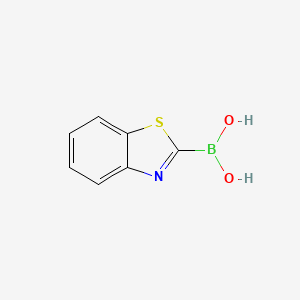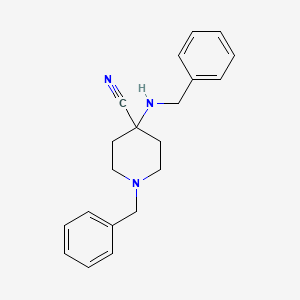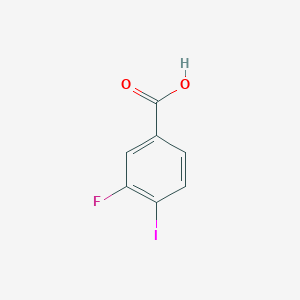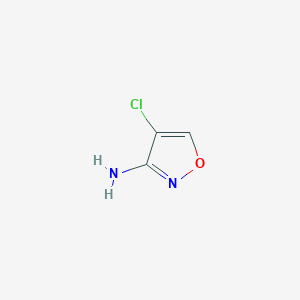
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine, also known as 5-BFOA, is a heterocyclic compound containing both benzofuran and oxadiazole rings. It is a member of the oxadiazole family, which has become increasingly popular for use in research and development due to its versatile properties. 5-BFOA is an important synthetic intermediate used in the preparation of various pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been found to have numerous applications in the field of scientific research, including drug development, enzymatic reactions, and biochemistry.
科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds related to 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine have been explored for their potent antimicrobial properties. Specifically, derivatives containing the benzofuran and 1,3,4-oxadiazol-2-amine moieties have shown promising results against various microorganism strains. The studies conducted on these compounds, such as the synthesis of 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties and 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, revealed substantial antimicrobial activities when compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019) (Saundane, Verma, & Katkar, 2013).
Anticancer Activities
Research has also been conducted on the anticancer potential of benzofuran-oxadiazole derivatives. These studies have shown that compounds with the 1,3,4-oxadiazol-2-amine structure exhibit significant anticancer activities. An example is the synthesis of benzimidazoles bearing oxadiazole nucleus as anticancer agents, which showed substantial growth inhibition activity in vitro (Rashid, Husain, & Mishra, 2012).
Antifungal and Wood Preservation
Compounds like benzofuran-1,3,4-oxadiazole hybrids have been evaluated for their antifungal properties, particularly against wood-degrading fungi. This application is particularly valuable in the preservation of wood materials, providing protection against decay and extending the lifespan of the wood products (Hosseinihashemi et al., 2019).
将来の方向性
Benzofuran derivatives have attracted attention due to their diverse pharmacological activities and potential applications in many aspects . Future research could focus on further exploring the biological activities of “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine” and its potential applications in medicine. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis process.
生化学分析
Biochemical Properties
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in microbial resistance, making it a potential candidate for antimicrobial therapy . Additionally, it interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit enzymes involved in microbial resistance, thereby enhancing the efficacy of antimicrobial agents . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and other cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to enhance cellular antioxidant capacity and reduce oxidative damage, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as enhanced antioxidant capacity and reduced oxidative damage . At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites within the cell . Additionally, this compound interacts with cofactors involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, involving specific transporters that recognize its chemical structure . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is often localized within specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its efficacy in modulating cellular functions .
特性
IUPAC Name |
5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZCCPTTFOHBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
